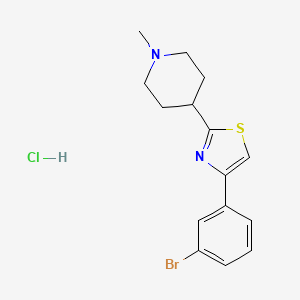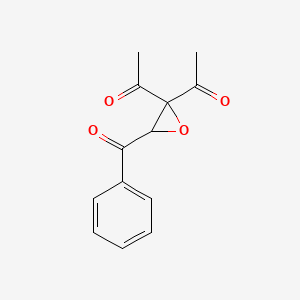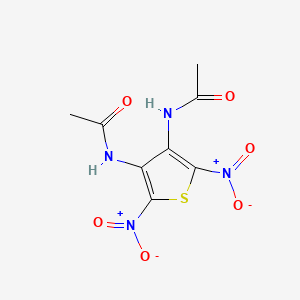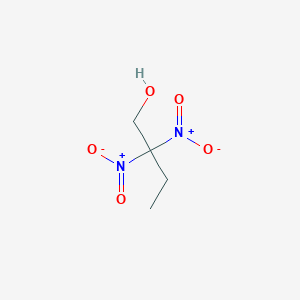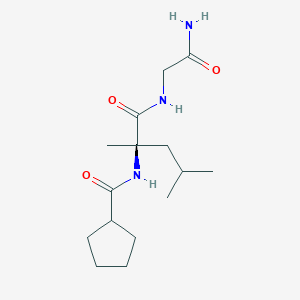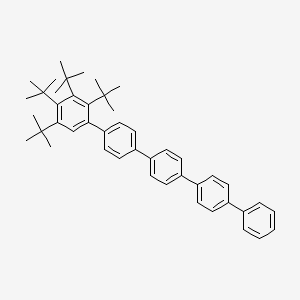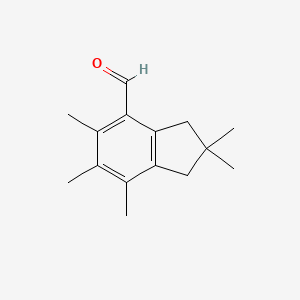
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C15H20O It is a derivative of indene, a bicyclic hydrocarbon, and features a unique structure with multiple methyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the alkylation of indene derivatives followed by formylation. One common method includes the Friedel-Crafts alkylation of indene with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting pentamethylindene is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including fragrances and polymers.
Mecanismo De Acción
The mechanism of action of 2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups may influence the compound’s hydrophobicity and its ability to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
2,2,4,5,6,7-Hexamethyl-2,3-dihydro-1H-indene: Contains an additional methyl group compared to the target compound.
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-methanol: The aldehyde group is reduced to a primary alcohol.
Uniqueness
2,2,5,6,7-Pentamethyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both multiple methyl groups and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
88633-06-1 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2,2,5,6,7-pentamethyl-1,3-dihydroindene-4-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-10(2)12-6-15(4,5)7-13(12)14(8-16)11(9)3/h8H,6-7H2,1-5H3 |
Clave InChI |
PWBLMLVSKSRECB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CC(C2)(C)C)C(=C1C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)
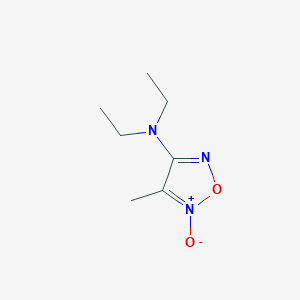
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
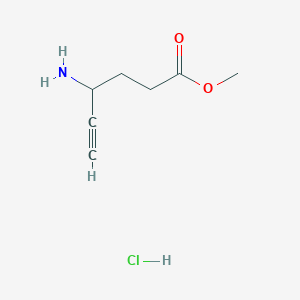
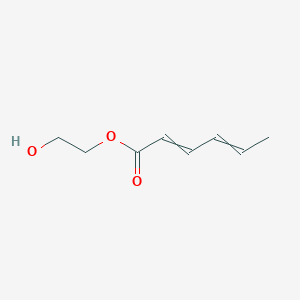
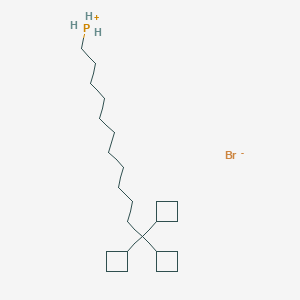
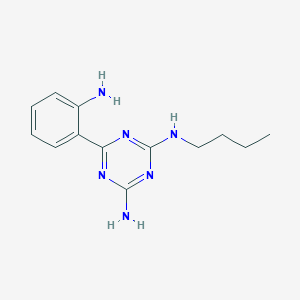
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
